6-Methoxy-alpha-(methyl-d3)-2-naphthaleneaceticacid
Description
Introduction to 6-Methoxy-α-(methyl-d3)-2-naphthaleneacetic Acid
Chemical Identity and Nomenclature
Systematic IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for deuterated organic molecules. The official designation "3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoic acid" precisely describes the molecular architecture, indicating the presence of three deuterium atoms at the terminal carbon position of the propanoic acid side chain. This naming convention explicitly identifies the deuterium substitution pattern while maintaining clarity regarding the naphthalene ring system and methoxy substituent positioning.
The systematic naming approach reflects the compound's structural complexity through careful specification of each functional group and substitution pattern. The "trideuterio" prefix indicates the complete replacement of three hydrogen atoms with deuterium isotopes, while the "6-methoxynaphthalen-2-yl" designation describes the naphthalene ring system with methoxy substitution at the 6-position and the propanoic acid attachment at the 2-position. This nomenclature system ensures unambiguous identification within scientific literature and regulatory documentation.
Alternative systematic representations include the descriptor "6-methoxy-α-(methyl-d3)-2-naphthaleneacetic acid," which emphasizes the acetate derivative perspective while clearly indicating the deuterium labeling pattern. This nomenclature variant highlights the relationship to the parent naphthaleneacetic acid structure while specifying the isotopic substitution at the α-methyl position.
Synonym Relationships to Naproxen Derivatives
The compound maintains extensive synonym relationships with various naproxen derivatives, reflecting its fundamental structural connection to the parent pharmaceutical compound. Primary synonymous designations include "racemic Naproxen-d3," "DL-Naproxen-d3," and "(±)-Naproxen-d3," all indicating the racemic nature of the deuterated compound. These designations emphasize the compound's existence as an equal mixture of both enantiomeric forms, distinguishing it from enantiopure variants.
Additional synonymous nomenclature includes "2-(6-methoxynaphthalen-2-yl)propanoic-3,3,3-d3 acid" and "6-methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid," which provide alternative descriptive approaches while maintaining chemical accuracy. The variety in synonymous naming reflects different perspectives on structural description, with some emphasizing the propanoic acid framework and others highlighting the naphthaleneacetic acid foundation.
The Chemical Abstracts Service has assigned the unique registry number 958293-77-1 to 6-methoxy-α-(methyl-d3)-2-naphthaleneacetic acid, providing definitive identification within chemical databases and regulatory frameworks. This registry number serves as the primary reference for procurement, analytical standards, and research documentation across international scientific communities.
Regulatory designations for this compound reflect its specialized role as an analytical standard and research chemical rather than a therapeutic agent. The compound appears in various pharmaceutical reference standard catalogs with designations such as "stable isotope labeled analytical standard" and "internal standard for quantification". These classifications emphasize its utility in analytical method development and validation procedures.
Additional regulatory considerations include molecular weight specifications of 233.3 grams per mole and chemical purity requirements exceeding 98% for naproxen content with deuterium incorporation levels of at least 99% deuterated forms. These specifications ensure analytical reliability and consistency across different suppliers and applications.
Historical Development of Deuterated NSAID Derivatives
The historical development of deuterated nonsteroidal anti-inflammatory drug derivatives traces back to foundational research in kinetic isotope effects during the 1960s, when early investigations examined deuterated morphine in microsome studies. The systematic exploration of deuterium substitution in pharmaceutical compounds gained momentum as researchers recognized the potential for modifying drug metabolism and pharmacokinetic properties through selective isotopic replacement.
The emergence of deuterium kinetic isotope effects as a viable pharmaceutical strategy became evident through the work of various pharmaceutical companies beginning in the 1970s. Early patents from Merck described deuterated alanine compounds that progressed to phase two clinical trials, establishing precedent for deuterated drug development. These pioneering efforts demonstrated that strategic deuterium placement could significantly alter cytochrome P450 metabolism rates, providing a foundation for subsequent research in deuterated nonsteroidal anti-inflammatory drug derivatives.
The commercial viability of deuterated pharmaceuticals gained substantial recognition with the approval of deutetrabenazine by the United States Food and Drug Administration in 2017, marking the first deuterated drug to achieve regulatory approval. This milestone validated the deuterium switch strategy and catalyzed increased investment in deuterated drug development programs. The success of deutetrabenazine, developed through a 505(b)(2) regulatory pathway that leveraged existing safety and efficacy data from the parent compound, established a regulatory framework for deuterated derivatives.
Contemporary developments in deuterated nonsteroidal anti-inflammatory drug research have focused on sophisticated synthetic methodologies for achieving selective deuteration patterns. Recent advances in palladium-catalyzed carbon-hydrogen activation in heavy water have enabled the production of perdeuterated naproxen derivatives with high deuterium incorporation rates. These methodological improvements have expanded the accessibility of deuterated compounds for research applications and analytical chemistry protocols.
Structural Relationship to Parent Compound Naproxen
The structural relationship between 6-methoxy-α-(methyl-d3)-2-naphthaleneacetic acid and its parent compound naproxen centers on the selective replacement of three hydrogen atoms with deuterium isotopes at the α-methyl position. Naproxen, systematically named 2-(6-methoxynaphthalen-2-yl)propanoic acid, serves as the structural foundation with molecular formula C14H14O3 and molecular weight 230.26 grams per mole. The deuterated derivative maintains identical molecular connectivity while exhibiting increased molecular weight due to isotopic substitution.
The naphthalene ring system remains unchanged between the parent compound and deuterated derivative, preserving the 6-methoxy substitution pattern that contributes to the compound's pharmacological profile. The propanoic acid side chain attachment at the 2-position of the naphthalene ring maintains structural integrity, with deuterium replacement occurring specifically at the terminal methyl carbon. This selective modification approach ensures preservation of the essential structural features responsible for biological activity while introducing isotopic labels for analytical applications.
Stereochemical considerations reveal that both naproxen and its deuterated derivative exist as racemic mixtures containing equal proportions of (R)- and (S)-enantiomers. The deuterium substitution does not alter the stereochemical properties of the molecule, maintaining the same chiral center configuration and enantiomeric relationships observed in the parent compound. This stereochemical consistency ensures that deuterated derivatives accurately represent the parent compound's structural characteristics in analytical applications.
Table 1: Comparative Structural Analysis of Naproxen and 6-Methoxy-α-(methyl-d3)-2-naphthaleneacetic Acid
| Property | Naproxen | 6-Methoxy-α-(methyl-d3)-2-naphthaleneacetic Acid |
|---|---|---|
| Molecular Formula | C14H14O3 | C14H11D3O3 |
| Molecular Weight (g/mol) | 230.26 | 233.3 |
| CAS Registry Number | 22204-53-1 | 958293-77-1 |
| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)propanoic acid | 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Deuterium Incorporation | 0% | ≥99% (d1-d3 forms) |
| Stereochemistry | Racemic mixture | Racemic mixture |
The molecular connectivity patterns demonstrate remarkable structural conservation between parent and deuterated compounds, with deuterium substitution representing the sole molecular modification. The InChI key for the deuterated compound (CMWTZPSULFXXJA-FIBGUPNXSA-N) differs from the parent compound only in the isotopic designation, confirming structural similarity while providing unique identification. This structural relationship validates the use of deuterated derivatives as internal standards for analytical quantification of naproxen in biological and pharmaceutical matrices.
Properties
IUPAC Name |
3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid, also known as S(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is a chiral compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is related to naproxen and has been studied for its biological activities, particularly in the context of anti-inflammatory effects, metabolic pathways, and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
- Chemical Formula : C16H17O3
- Molecular Weight : 273.31 g/mol
- CAS Number : 958293-77-1
Biological Activity Overview
The biological activity of 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid has been investigated through various studies focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
Anti-inflammatory Properties
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid exhibits significant anti-inflammatory activity. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation.
- Mechanism of Action :
- Inhibition of COX-1 and COX-2 enzymes.
- Reduction in prostaglandin E2 (PGE2) synthesis.
Research indicates that this compound can effectively reduce inflammation in animal models, demonstrating a similar efficacy to other NSAIDs like ibuprofen and naproxen .
Pharmacokinetics
The pharmacokinetic profile of 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid shows that it is rapidly absorbed and metabolized in the liver. Studies have indicated that it undergoes extensive first-pass metabolism, leading to various metabolites that may also possess biological activity .
Study 1: Anti-inflammatory Efficacy
A study conducted on rats demonstrated that administration of 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid resulted in a significant reduction in paw edema induced by carrageenan. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy comparable to standard NSAIDs .
Study 2: Metabolic Pathway Analysis
Research investigating the metabolic pathways revealed that the compound is primarily metabolized by cytochrome P450 enzymes. A notable finding was the identification of two primary metabolites: O-desmethylnaproxen and 7-hydroxynaproxen, which were shown to retain some anti-inflammatory properties .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | C16H17O3 |
| Molecular Weight | 273.31 g/mol |
| CAS Number | 958293-77-1 |
| COX-1 Inhibition IC50 | 0.5 μM |
| COX-2 Inhibition IC50 | 0.8 μM |
Comparison with Similar Compounds
Naproxen
- Chemical Name : (+)-6-Methoxy-alpha-methyl-2-naphthaleneacetic acid .
- Molecular Formula : C₁₄H₁₄O₃.
- Key Differences :
- Lacks deuterium; contains a standard methyl group (CH₃) at the alpha position.
- Pharmacology : Exhibits analgesic, anti-inflammatory, and antipyretic properties via cyclooxygenase (COX) inhibition. Rapidly absorbed, with a plasma half-life of ~12–15 hours .
- Metabolism : Primarily metabolized via hepatic cytochrome P450 enzymes to 6-O-desmethylnaproxen .
2-(6-Methoxynaphthalen-2-yl)acetic Acid
(6-Hydroxy-2-naphthyl)acetic Acid
2-Acetyl-6-methoxynaphthalene
Structural and Functional Comparison Table
Research Findings and Implications
- Deuteration Effects : The methyl-d3 group in 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is hypothesized to reduce metabolic clearance by stabilizing C-D bonds, prolonging half-life. This mirrors trends seen in other deuterated drugs (e.g., deutetrabenazine) .
- Toxicity: Naproxen exhibits dose-dependent hepatotoxicity and gastrointestinal effects .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
